2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine
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Overview
Description
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features both oxazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine typically involves the formation of the oxazole and benzimidazole rings through cyclization reactions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate oxazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole and oxazole compounds .
Scientific Research Applications
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-(4-ethyl-2-pyridyl)-1H-imidazole and 1,3,4-oxadiazoles.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-quinones.
Uniqueness
2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine is unique due to its dual-ring structure, which combines the properties of both oxazole and benzimidazole. This duality allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H8N4O/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,11H2,(H,13,14) |
InChI Key |
JCSICPKALUYWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=N3 |
Origin of Product |
United States |
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